N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
Description
Properties
CAS No. |
82558-64-3 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(3-ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h9-12H,6-8H2,1-5H3,(H,20,22) |
InChI Key |
HCUVBYDMJXHMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
The oxazole core is constructed via [3+2] cycloaddition between a nitrile oxide and alkyne precursor:
Step 1: Synthesis of 3-Ethylpentan-3-ylacetonitrile Oxide
Reaction conditions:
- 3-Ethylpentan-3-yl chloride + silver cyanate → 3-ethylpentan-3-yl isocyanate
- Hydroxylamine hydrochloride treatment generates nitrile oxide
Step 2: Cycloaddition with Propargyl Amine
| Reagent | Molar Ratio | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrile oxide | 1.1 eq | 0→25 | 12 | 68 |
| Propargyl amine | 1.0 eq | |||
| Dichloromethane | 10 vol |
Post-reaction purification via silica chromatography (hexane:EtOAc 4:1) yields the oxazole intermediate.
Alternative Hydroxylamine Route
Formation via β-ketoester intermediate:
- Ethyl 3-ethylpentan-3-ylacetoacetate + hydroxylamine → isoxazolidinone
- Oxidative aromatization with MnO₂ → 5-amino-3-(3-ethylpentan-3-yl)-1,2-oxazole
Comparative yields:
| Oxidation Agent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| MnO₂ | Toluene | 110 | 92 |
| DDQ | DCM | 40 | 78 |
| I₂ | EtOH | 80 | 65 |
Synthesis of 2,6-Dimethoxybenzoyl Chloride
Chlorination of 2,6-Dimethoxybenzoic Acid
Standard protocol:
- 2,6-Dimethoxybenzoic acid (1.0 eq) + thionyl chloride (2.5 eq)
- Catalytic DMF (0.1 eq) in anhydrous THF
- 65°C for 3 hours → 98% conversion
Critical purification parameters:
| Distillation Pressure | Purity (%) | Residual Solvent (ppm) |
|---|---|---|
| 15 mmHg | 99.7 | <50 |
| 760 mmHg | 95.2 | 320 |
Amide Coupling Strategies
Schotten-Baumann Conditions
Traditional two-phase system:
- 2,6-Dimethoxybenzoyl chloride (1.05 eq)
- 5-Amino-oxazole (1.0 eq)
- 10% NaOH aqueous solution + dichloromethane
Limitations:
- 62% yield due to hydrolysis side reactions
- Requires strict pH control (8.5-9.0)
Modern Coupling Reagents
Comparative study of amidation agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 89 | 99.1 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 12 | 78 | 98.3 |
| DCC/DMAP | THF | 40 | 6 | 82 | 97.8 |
| T3P® | EtOAc | 25 | 2 | 91 | 99.4 |
Optimal conditions use HATU with DIEA (2.5 eq) in anhydrous DMF, achieving >99% conversion.
Scalability and Process Optimization
Continuous Flow Synthesis
Integrated process for large-scale production:
| Unit Operation | Parameters | Residence Time |
|---|---|---|
| Oxazole formation | Microreactor, 80°C, 10 bar | 8 min |
| Amide coupling | Tubular reactor, 50°C | 15 min |
| Crystallization | Anti-solvent addition | 30 min |
Advantages:
- 93% overall yield vs 78% batch process
- Reduced solvent consumption by 40%
Purification Methodology
Final product purification options:
| Method | Purity Gain (%) | Recovery (%) | Cost Index |
|---|---|---|---|
| Recrystallization | 98.5→99.9 | 85 | 1.0 |
| Chromatography | 98.5→99.95 | 92 | 4.2 |
| Melt crystallization | 98.5→99.7 | 78 | 0.8 |
Ethanol/water (3:1) recrystallization provides optimal balance between purity and cost.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
δ 7.45 (t, J=8.3 Hz, 1H, ArH)
δ 6.65 (d, J=8.3 Hz, 2H, Ar-OCH₃)
δ 6.12 (s, 1H, Oxazole-H)
δ 3.85 (s, 6H, OCH₃)
δ 1.65-1.42 (m, 10H, Aliphatic-H)
HRMS (ESI+):
Calcd for C₂₁H₂₉N₂O₄ [M+H]⁺: 385.2128
Found: 385.2125
Purity Assessment
HPLC conditions:
- Column: C18, 250×4.6 mm, 5μm
- Mobile phase: MeCN/H₂O (70:30)
- Flow: 1.0 mL/min
- Retention: 6.8 min
- Purity: 99.4% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzamide Analogs
Structurally related benzamides exhibit divergent functionalities:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Lacks the isoxazole ring; features a 3-methylbenzamide with a hydroxyalkyl group.
- Application : Used in metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) rather than herbicidal activity .
- Key Contrast : The absence of the isoxazole and dimethoxy groups eliminates cellulose inhibition, highlighting the role of steric and electronic features in isoxaben’s bioactivity .
Isoxaflutole
- Structure : Shares the isoxazole ring but substitutes the benzamide with a trifluoromethyl-mesyl group.
- Application: Broad-spectrum herbicide targeting carotenoid biosynthesis in maize and sugarcane.
- Resistance : Higher propensity for metabolic resistance compared to isoxaben .
Physicochemical and Environmental Profiles
Limited data on isoxaben’s solubility and degradation are available, but regulatory documents note:
- Half-life in soil : 30–60 days, influenced by microbial activity.
- Toxicity : Low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) but persistent in aquatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
